molecular formula C5H11ClO2 B13469049 3-Chloro-2-ethoxypropan-1-ol CAS No. 6798-40-9

3-Chloro-2-ethoxypropan-1-ol

Katalognummer: B13469049
CAS-Nummer: 6798-40-9
Molekulargewicht: 138.59 g/mol
InChI-Schlüssel: XBVIXNODTHEOFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-ethoxypropan-1-ol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated alcohol that features both an ether and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxypropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 70-75°C . Another method involves the use of chloropropylene oxide and ethanol, where the reaction is catalyzed by a cation exchange resin .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-ethoxypropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-ethoxypropan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-2-ethoxypropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to modify biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-2-ethoxypropan-1-ol is unique due to the presence of both an ether and a hydroxyl group, which imparts distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .

Eigenschaften

CAS-Nummer

6798-40-9

Molekularformel

C5H11ClO2

Molekulargewicht

138.59 g/mol

IUPAC-Name

3-chloro-2-ethoxypropan-1-ol

InChI

InChI=1S/C5H11ClO2/c1-2-8-5(3-6)4-7/h5,7H,2-4H2,1H3

InChI-Schlüssel

XBVIXNODTHEOFC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CO)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.